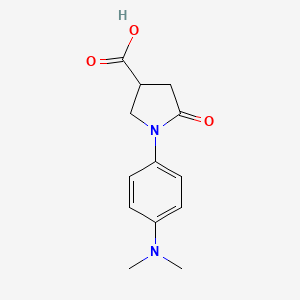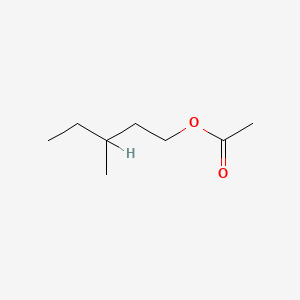
3-Methylpentyl acetate
Übersicht
Beschreibung
3-Methylpentyl acetate, also known as 3-methyl-1-pentyl acetate, is an organic compound with the molecular formula C8H16O2. It is an ester formed from the reaction of 3-methylpentanol and acetic acid. This compound is known for its pleasant fruity odor, making it a common ingredient in fragrances and flavorings .
Wirkmechanismus
Target of Action
The primary targets of 3-Methylpentyl acetate are not well-defined in the literature. This compound is a simple ester, and its interactions in biological systems can be quite diverse. It’s important to note that the specific targets can vary depending on the organism and the cellular context .
Mode of Action
The mode of action of this compound is not explicitly documented. As an ester, it can participate in esterification and hydrolysis reactions. In a biological context, it may interact with various enzymes and proteins, potentially altering their function .
Biochemical Pathways
This compound might be involved in various biochemical pathways. One potential pathway is the Acetate-Mevalonate pathway, which is responsible for the biosynthesis of terpenoids or steroids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism would likely involve esterases, which could hydrolyze the ester bond to produce 3-methylpentanol and acetate .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its chemical structure, it could potentially alter membrane fluidity or participate in signaling pathways. These effects would be highly dependent on the specific biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and reactivity. Furthermore, the biological environment (e.g., the type of cells or tissues present) could also influence its action .
Biochemische Analyse
Biochemical Properties
3-Methylpentyl acetate plays a crucial role in biochemical reactions, particularly in the context of ester hydrolysis. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In this case, this compound is hydrolyzed to produce 3-methylpentanol and acetic acid. The interaction with esterases is essential for the metabolism and detoxification of ester compounds in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, potentially altering the metabolic flux within cells. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes and receptors. The hydrolysis of this compound by esterases is a key molecular mechanism, leading to the production of 3-methylpentanol and acetic acid. These products can further participate in various metabolic pathways, influencing cellular functions. Additionally, this compound may act as an enzyme inhibitor or activator, modulating the activity of specific enzymes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects. Studies have indicated that high doses of this compound can cause adverse effects such as liver toxicity and disruptions in metabolic homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its hydrolysis to 3-methylpentanol and acetic acid. These metabolites can enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. Enzymes such as esterases and acetyl-CoA synthetase play crucial roles in the metabolism of this compound, influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes. The specific localization of this compound can impact its activity and function within cells, contributing to its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylpentyl acetate can be synthesized through the esterification of 3-methylpentanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylpentyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylpentanol and acetic acid.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, this compound can be oxidized to produce carboxylic acids and other oxidation products.
Reduction: Reduction of this compound can yield the corresponding alcohol, 3-methylpentanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 3-Methylpentanol and acetic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: 3-Methylpentanol.
Wissenschaftliche Forschungsanwendungen
3-Methylpentyl acetate has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance and flavor industry for its fruity aroma.
Vergleich Mit ähnlichen Verbindungen
3-Methylbutyl acetate: Another ester with a similar fruity odor, commonly used in flavorings and fragrances.
2-Methylpentyl acetate: Similar in structure but with the methyl group on the second carbon, also used in the fragrance industry.
Isoamyl acetate: Known for its banana-like odor, widely used in flavorings.
Uniqueness of 3-Methylpentyl Acetate: this compound is unique due to its specific molecular structure, which imparts a distinct fruity aroma that is different from other esters. Its applications in both the fragrance and flavor industries, as well as its potential use in scientific research, highlight its versatility and importance .
Eigenschaften
IUPAC Name |
3-methylpentyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(2)5-6-10-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYJZIICTJCGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957312 | |
| Record name | 3-Methylpentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-13-3 | |
| Record name | 1-Pentanol, 3-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpentyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


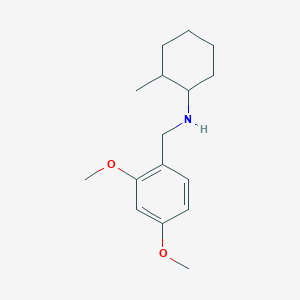
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)
![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)

![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)
![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)
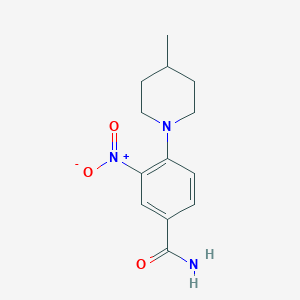

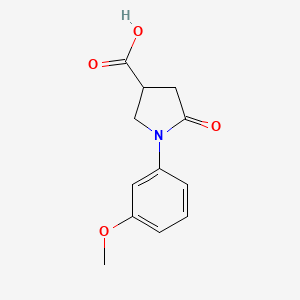
![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)
